Product packaging for 5'-Adenylic acid, 8-chloro-(Cat. No.:CAS No. 37676-40-7)

5'-Adenylic acid, 8-chloro-

Cat. No.: B1599921
CAS No.: 37676-40-7
M. Wt: 381.67 g/mol
InChI Key: DMKPWSUIRIENJW-UUOKFMHZSA-N
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Description

Historical Context and Evolution within Nucleotide Analog Research

The journey into the world of synthetic nucleotide analogs began in the mid-20th century, spurred by a desire to create molecules that could interfere with nucleic acid metabolism for therapeutic purposes, particularly in cancer and virology. researchgate.netnih.gov The core idea was to introduce subtle changes to the natural purine (B94841) and pyrimidine (B1678525) bases or the sugar moiety, leading to compounds that could act as antimetabolites. nih.gov Early efforts focused on isosteric replacements, leading to the development of foundational drugs like 6-mercaptopurine (B1684380) and 6-thioguanine. nih.gov

The synthesis of purine nucleosides with substitutions at the 8-position of the purine ring marked a significant expansion of this field. acs.org A 1967 publication in The Journal of Organic Chemistry detailed the synthesis of 8-amino- and 8-substituted aminopurine nucleosides, laying the groundwork for further exploration of C8-modified purines. acs.org The introduction of a halogen atom, such as chlorine, at the C8-position was found to induce a syn conformation around the glycosidic bond, a structural feature that can significantly impact interactions with enzymes and receptors. aacrjournals.org

While the precise first synthesis of 5'-Adenylic acid, 8-chloro- is not prominently documented in a singular landmark paper, its development is a logical extension of these early explorations into 8-substituted purines. The phosphorylation of nucleoside analogs to their mono-, di-, and triphosphate forms was a well-established strategy to generate their biologically active counterparts. aacrjournals.org Research into 8-chloroadenosine (B1666358) (8-Cl-Ado) and its cyclic monophosphate form, 8-chloro-cAMP (8-Cl-cAMP), which can be metabolized to 8-chloro-5'-adenylic acid, began to appear in the literature more frequently in subsequent decades, particularly in the context of cancer research. nih.govbiosynth.com A 1997 paper, for instance, described a facile synthesis of 8-Cl-cAMP through the phosphorylative cyclization of 8-chloroadenosine. nih.gov It is now understood that much of the biological activity of compounds like 8-Cl-cAMP stems from their conversion to 8-Cl-Ado and subsequent phosphorylation to 8-chloro-5'-adenylic acid and its di- and triphosphate derivatives within the cell. aacrjournals.orgplos.org

Significance as a Research Probe in Cellular and Molecular Biology

5'-Adenylic acid, 8-chloro- and its closely related derivatives, primarily 8-chloroadenosine (8-Cl-Ado) and 8-chloro-cAMP, have emerged as valuable research probes, especially in the field of oncology. These molecules exhibit potent cytotoxic effects against a variety of cancer cell lines, making them useful tools for investigating the mechanisms of cell death and proliferation. biosynth.comncats.iochemicalbook.com

Their utility as research probes stems from their ability to selectively target and disrupt fundamental cellular processes. One of the most well-documented effects is the inhibition of RNA synthesis. ncats.io Studies in multiple myeloma (MM) cells have shown that 8-Cl-Ado, the dephosphorylated form of 8-chloro-5'-adenylic acid's active metabolite, is a potent inhibitor of RNA synthesis, with a more pronounced effect on mRNA synthesis by RNA polymerase II compared to rRNA and tRNA synthesis. aacrjournals.org This selective inhibition allows researchers to dissect the roles of different RNA species in cellular function and to explore the consequences of transcriptional stress.

Furthermore, these compounds are instrumental in studying cellular energy metabolism. Upon entering the cell, 8-Cl-Ado is phosphorylated to 8-chloro-ATP (8-Cl-ATP), which competes with endogenous ATP. ncats.io This leads to a depletion of the cellular ATP pool, inducing a state of energy stress. nih.gov This property has made 8-chloro-adenosine and its precursors valuable tools for investigating how cells respond to metabolic challenges and for exploring the vulnerabilities of cancer cells with altered energy requirements.

The compound has been particularly insightful in studying cancer cells with specific genetic backgrounds. For instance, non-small cell lung cancer (NSCLC) cells deficient in the tumor suppressor LKB1 have shown enhanced vulnerability to the ATP-depleting effects of 8-Cl-Ado. chemicalbook.commdpi.com This has positioned 8-Cl-Ado as a probe to explore synthetic lethal strategies in LKB1-deficient tumors.

The following interactive table summarizes the inhibitory concentrations (IC50) of 8-chloro-adenosine and 8-chloro-cAMP in various cancer cell lines, highlighting their utility as research tools to probe cancer cell vulnerabilities.

Overview of Key Mechanistic Hypotheses and Research Trajectories

The biological effects of 5'-Adenylic acid, 8-chloro- are largely attributed to the actions of its downstream metabolites, particularly 8-chloroadenosine (8-Cl-Ado) and its subsequent phosphorylated forms, 8-chloro-adenosine monophosphate (8-Cl-AMP), 8-chloro-adenosine diphosphate (B83284) (8-Cl-ADP), and 8-chloro-adenosine triphosphate (8-Cl-ATP). nih.gov Several key mechanistic hypotheses have emerged from extensive research.

Metabolism to a Cytotoxic Triphosphate: A central hypothesis is that 8-Cl-Ado, derived from 8-chloro-5'-adenylic acid or its cyclic form, acts as a prodrug. nih.gov Inside the cell, it is phosphorylated by adenosine (B11128) kinase to 8-Cl-AMP and subsequently to 8-Cl-ATP. aacrjournals.org This accumulation of 8-Cl-ATP is a critical step, as this metabolite is the primary cytotoxic agent. nih.gov

Inhibition of RNA Synthesis and Chain Termination: 8-Cl-ATP acts as a competitive inhibitor of ATP in RNA synthesis. ncats.io It gets incorporated into growing RNA chains by RNA polymerases. aacrjournals.org Research suggests that the incorporation of 8-Cl-AMP into the RNA transcript leads to premature chain termination, thereby inhibiting transcription elongation. aacrjournals.org This effect is particularly pronounced for mRNA synthesis. aacrjournals.org

Depletion of Cellular ATP and Energy Stress: The conversion of 8-Cl-Ado to 8-Cl-ATP consumes cellular phosphate (B84403) and adenine (B156593) pools, while the resulting 8-Cl-ATP competes with endogenous ATP, leading to a significant drop in cellular ATP levels. nih.gov This energy depletion is hypothesized to trigger downstream signaling pathways that contribute to cell death.

Activation of the LKB1/AMPK Pathway: The decrease in the ATP/AMP ratio caused by 8-Cl-Ado leads to the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. plos.orgmdpi.com In cells with functional LKB1, a primary upstream kinase of AMPK, this activation can lead to a compensatory suppression of anabolic pathways like mTOR signaling. chemicalbook.com However, in LKB1-deficient cells, the ability to sense and respond to this energy stress is impaired, making them more susceptible to 8-Cl-Ado-induced cell death. chemicalbook.commdpi.com

Induction of Apoptosis and Cell Cycle Arrest: The cellular insults caused by 8-Cl-Ado, including transcriptional stress and energy depletion, ultimately lead to the induction of apoptosis (programmed cell death). acs.org The compound has also been shown to cause cell cycle arrest, often at the G2/M phase. selleckchem.com The involvement of the p53 tumor suppressor protein in the response to 8-Cl-Ado has also been investigated. Studies have shown that 8-Cl-Ado can stabilize p53 protein and activate the expression of its downstream target, p21. ncats.io However, the cytotoxic effects of 8-Cl-Ado appear to be largely independent of p53 status, as both p53-wildtype and p53-null cells exhibit sensitivity to the compound. ncats.iomdpi.com

Current research trajectories continue to explore these mechanisms in greater detail, with a focus on identifying predictive biomarkers of response and exploring combination strategies to enhance the compound's efficacy in preclinical cancer models.

The following interactive table presents a summary of the effects of 8-Cl-Ado on various cellular processes based on research findings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13ClN5O7P B1599921 5'-Adenylic acid, 8-chloro- CAS No. 37676-40-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(6-amino-8-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN5O7P/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(18)5(17)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,12,13,14)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKPWSUIRIENJW-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C(=N2)Cl)C3C(C(C(O3)COP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C(=N2)Cl)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN5O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60434726
Record name 5'-Adenylic acid, 8-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37676-40-7
Record name 5'-Adenylic acid, 8-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Dissection of 5 Adenylic Acid, 8 Chloro and Metabolite Actions

Elucidation of Metabolic Pathways and Bioactivation

The biological activities of 8-chloro-adenosine 3',5'-cyclic monophosphate (8-Cl-cAMP) are intricately linked to its metabolic conversion into various active molecules. The prevailing evidence suggests that 8-Cl-cAMP often functions as a prodrug, undergoing a series of enzymatic transformations to exert its cellular effects. This bioactivation process involves both extracellular and intracellular pathways, converting the parent compound into metabolites that can profoundly influence cellular signaling and metabolic state.

Extracellular Conversion of 8-Chloro-cAMP to 8-Chloro-adenosine via Phosphodiesterases and 5'-Nucleotidases

A significant body of research indicates that the initial and critical step in the mechanism of action for exogenously supplied 8-Cl-cAMP is its extracellular hydrolysis into 8-chloro-adenosine (8-Cl-Ado). nih.gov This conversion is catalyzed by enzymes present in serum and on the cell surface, primarily phosphodiesterases (PDEs) and 5'-nucleotidases. oup.com PDEs cleave the 3',5'-cyclic phosphodiester bond to yield 8-chloro-adenosine 5'-monophosphate (8-Cl-AMP), which is subsequently dephosphorylated by ecto-5'-nucleotidases to form 8-Cl-Ado. This extracellular cAMP-adenosine cascade is a known pathway for endogenous cAMP, suggesting a parallel mechanism for its halogenated analog. nih.gov

Studies have demonstrated that the antiproliferative effects of 8-Cl-cAMP are significantly diminished in media containing heat-treated serum, where enzymatic activity is inactivated. nih.gov In contrast, 8-Cl-Ado retains its growth-inhibitory effects under these conditions, supporting the hypothesis that its formation is essential for the activity of the parent compound. nih.gov Furthermore, the conversion of 8-Cl-cAMP and subsequent intracellular accumulation of its metabolites are substantially inhibited by the presence of PDE inhibitors like 3-isobutyl-1-methylxanthine (IBMX), confirming the role of these enzymes in the bioactivation pathway. nih.govnih.gov

Role of Adenosine (B11128) Deaminase in 5'-Adenylic Acid Metabolism and Analog Processing

Adenosine deaminase (ADA) is a key enzyme in purine (B94841) metabolism, responsible for the irreversible hydrolytic deamination of adenosine and deoxyadenosine to inosine (B1671953) and deoxyinosine, respectively. mdpi.com This function is crucial for maintaining adenosine homeostasis and for the proper development and function of the immune system. researchgate.net Given its role in processing endogenous adenosine, ADA and related enzymes like adenosine deaminases that act on RNA (ADARs) are relevant to the metabolism of adenosine analogs such as 8-Cl-Ado.

Modulation of Cyclic Adenosine Monophosphate (cAMP) Signaling Pathways

The cAMP signaling pathway, centered on the activation of cAMP-dependent protein kinase A (PKA), is a pivotal regulator of numerous cellular functions, including growth, differentiation, and metabolism. aacrjournals.org While a significant portion of the biological activity of 8-Cl-cAMP is mediated through its conversion to 8-Cl-ATP, it also directly interacts with the core components of the cAMP signaling machinery, namely the PKA isozymes.

Interactions with Protein Kinase A (PKA) Isozymes: Type I and Type II

The PKA holoenzyme is a tetramer composed of two regulatory (R) subunits and two catalytic (C) subunits. oup.com Mammalian cells express two major types of PKA isozymes, type I (PKA-I) and type II (PKA-II), which are distinguished by their respective regulatory subunits (RI and RII). oup.com These isozymes exhibit different biochemical properties and subcellular localizations, allowing for specific and localized signaling.

8-Cl-cAMP is known to activate PKA, and this interaction has been explored as a therapeutic strategy. nih.govnih.gov However, there is considerable discussion regarding the direct role of PKA activation in the antiproliferative effects of 8-Cl-cAMP versus the effects of its metabolite, 8-Cl-Ado. oup.com Some studies suggest that the inhibitory effects of 8-Cl-cAMP involve its direct binding to PKA regulatory subunits, leading to a modulation of the expression and ratio of PKA-I and PKA-II isozymes. oup.comnih.gov Specifically, treatment with 8-Cl-cAMP has been shown to induce a decrease in the RI subunit while increasing the levels of the RII subunit. nih.govunivr.it This shift in the RI/RII ratio is often associated with growth inhibition and differentiation. The metabolite 8-Cl-Ado has also been shown to alter PKA activity and differentially affect the levels of PKA subunits. nih.gov

Differential Binding and Activation Profiles of PKA Regulatory Subunits

Each PKA regulatory subunit homodimer contains two distinct cAMP-binding sites, site A and site B. Cyclic AMP analogs can exhibit preferential binding to these sites and to the different R subunit isoforms. 8-Cl-cAMP has been characterized as a site-selective analog that demonstrates preferential, high-affinity binding to the RII subunit. nih.govunivr.it More specifically, it exhibits high-affinity binding to site 1 (also referred to as site A) of the RII protein. nih.govnih.gov

This preferential binding is a key aspect of its mechanism of action. Treatment of cancer cells with 8-Cl-cAMP leads to a significant and differential regulation of the PKA isozymes. Research in human colon cancer cells has shown that 8-Cl-cAMP treatment causes a decrease in RI receptor levels while simultaneously increasing the expression of two distinct RII receptor species (RII52 and RII56). nih.gov This is achieved through the transcriptional inactivation of the RI gene and activation of the RII gene. nih.gov An early and critical event following this differential regulation is the rapid translocation of the RII52 subunit from the cytosol to the nucleus. nih.gov This modulation of PKA isozyme composition and localization provides a distinct biological mechanism for controlling cell growth. nih.gov

Interactive Data Table: Effect of 8-Cl-cAMP on PKA Regulatory Subunit Expression

Cell LineTreatmentRI Subunit LevelRII Subunit LevelRI/RII RatioReference
LS 174T Human Colon CancerControlBaselineBaselineBaseline nih.gov
LS 174T Human Colon Cancer8-Cl-cAMPDecreasedIncreased (both RII52 & RII56)Decreased nih.gov
Various Cancer Cell Lines8-Cl-cAMPDown-regulatedUp-regulatedDecreased univr.it

PKA-Independent Signaling Mechanisms

A substantial body of evidence indicates that the primary anti-cancer effects of 8-Cl-cAMP are not mediated by PKA but rather by its metabolite, 8-Cl-Ado, acting through PKA-independent pathways. The conversion of 8-Cl-cAMP to 8-Cl-Ado is a critical step for its growth-inhibitory action in various cancer cell lines.

The growth inhibition and apoptosis induced by 8-Cl-cAMP are significantly mediated by the activation of p38 Mitogen-Activated Protein Kinase (p38 MAPK). This activation is dependent on the metabolic conversion to 8-Cl-Ado. Furthermore, the dual effects of 8-Cl-cAMP—inhibiting cell proliferation and inducing apoptosis—have been demonstrated to be distinct mechanisms. For instance, the suppression of apoptosis did not prevent the compound's inhibitory effect on cell proliferation, underscoring the involvement of multiple PKA-independent pathways.

Cross-talk with other Cyclic Nucleotide Systems

The cross-talk between different cyclic nucleotide signaling pathways, primarily between the cAMP and cyclic guanosine monophosphate (cGMP) systems, is a critical aspect of cellular regulation. This interaction is often mediated by phosphodiesterases (PDEs), enzymes that degrade cyclic nucleotides. Some PDEs are specific for cAMP, some for cGMP, and others can hydrolyze both. Additionally, the activity of certain cAMP-specific PDEs can be allosterically regulated by cGMP.

While the potential for interaction exists, direct evidence detailing the specific role of 8-Cl-cAMP or its metabolites in modulating cGMP levels or the activity of cGMP-dependent Protein Kinase G (PKG) is not extensively documented. One study noted that dipyridamole, a nucleoside transport inhibitor and cGMP-specific PDE inhibitor, could inhibit the anti-proliferative action of 8-Cl-cAMP, suggesting a potential, albeit indirect, link involving PDE activity or nucleoside transport. However, a detailed mechanistic understanding of how 8-Cl-cAMP engages in cross-talk with the cGMP system remains an area for further investigation.

Influence on Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK pathways are crucial signaling cascades that regulate a wide array of cellular processes, including proliferation, differentiation, and stress responses. 8-Cl-cAMP and its metabolite 8-Cl-Ado exert significant influence over these pathways, notably by activating the p38 MAPK route while displaying a more complex interaction with the ERK pathway.

Activation of p38 Mitogen-Activated Protein Kinase (p38 MAPK)

A key mechanism underlying the anti-proliferative and pro-apoptotic effects of 8-Cl-cAMP is the robust activation of the p38 MAPK stress-response pathway. Research has consistently shown that treatment with 8-Cl-cAMP leads to a time-dependent increase in the phosphorylation, and thus activation, of p38 MAPK.

This activation is not a direct effect of 8-Cl-cAMP itself but is mediated by its metabolite, 8-Cl-Ado. The signaling cascade leading to p38 MAPK activation has been further elucidated, revealing that it is downstream of AMP-activated protein kinase (AMPK). The metabolic actions of 8-Cl-Ado trigger AMPK activation, which in turn initiates the signaling that results in p38 MAPK phosphorylation. The critical role of this pathway is highlighted by the finding that specific inhibitors of p38 MAPK can reverse the growth inhibition and apoptosis induced by 8-Cl-cAMP.

Cell LineCompoundEffect on p38 MAPKDownstream EffectReference
HL608-Cl-cAMPIncreased phosphorylation (Activation)Growth inhibition, Apoptosis
Various Cancer Cells8-Cl-cAMP / 8-Cl-AdoActivationGrowth inhibition, Apoptosis
Medullary Thyroid Cancer8-Cl-cAMPProgressive phosphorylationPro-apoptotic effect

Antagonism of Extracellular Signal-Regulated Kinase (ERK) Activity

The influence of 8-Cl-cAMP on the ERK pathway, another major MAPK cascade, is distinct from its effect on p38 MAPK. While some cAMP analogs are known to inhibit ERK signaling, the evidence regarding 8-Cl-cAMP suggests a lack of direct antagonism. In studies on medullary thyroid cancer cells, it was observed that PKA I-selective cAMP analogs inhibited ERK phosphorylation, but 8-Cl-cAMP did not. Similarly, in HL60 cells, while a p38 MAPK inhibitor reversed the effects of 8-Cl-cAMP, an ERK-specific inhibitor (PD98059) had no effect on the compound-induced growth inhibition.

However, in a different context, 8-Cl-cAMP was shown to block the activation of ERK1 and ERK2 that is normally stimulated by epidermal growth factor (EGF) in human epidermoid cancer KB cells. This blockade of EGF-stimulated ERK activation occurred without modifying the upstream activators Raf-1 and MEK-1, suggesting a specific inhibition of ERK activity in the context of growth factor signaling. This indicates that the effect of 8-Cl-cAMP on the ERK pathway is context-dependent and may not represent a general antagonism but rather an interference with specific upstream signals that converge on ERK.

Regulation of Cellular Energy Homeostasis and Associated Pathways

A central aspect of the mechanism of action of 8-Cl-cAMP's metabolite, 8-Cl-Ado, is its profound impact on cellular energy metabolism. By disrupting the cell's energy balance, it triggers signaling cascades that halt proliferation and promote cell death.

The key event in this process is the intracellular conversion of 8-Cl-Ado into its triphosphate form, 8-chloro-adenosine triphosphate (8-Cl-ATP). This conversion consumes the cell's primary energy currency, adenosine triphosphate (ATP), leading to a rapid and significant depletion of intracellular ATP pools.

This drop in ATP levels causes a corresponding rise in the AMP:ATP ratio, which is a critical signal of cellular energy stress. This signal is detected by the master energy sensor of the cell, AMP-activated protein kinase (AMPK). Consequently, 8-Cl-Ado treatment leads to the potent phosphorylation and activation of AMPK.

Once activated, AMPK initiates a comprehensive response to restore energy homeostasis. This involves:

Inhibition of Anabolic Pathways: Activated AMPK switches off energy-consuming processes. A major target is the mammalian target of rapamycin (mTOR) pathway, a key regulator of cell growth and protein synthesis. 8-Cl-Ado-induced AMPK activation leads to the inhibition of the mTOR pathway.

Activation of Catabolic Pathways: AMPK promotes processes that generate ATP, such as fatty acid oxidation and autophagy. Treatment with 8-Cl-Ado has been shown to induce autophagic cell death in breast cancer cells, a process driven by AMPK activation.

Adenosine Monophosphate (AMP) Activated Protein Kinase (AMPK) Activation

5'-Adenylic acid, 8-chloro-, through its active metabolite 8-chloro-adenosine (8-Cl-Ado), has been shown to be a potent activator of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor. nih.govnih.gov Treatment of cancer cells with 8-Cl-Ado leads to a rapid and time-dependent increase in the phosphorylation of AMPK at threonine 172, a key marker of its activation. nih.gov This activation is a direct consequence of the cellular stress induced by the compound, specifically the depletion of intracellular adenosine triphosphate (ATP) pools. nih.gov As ATP levels decrease, the ratio of AMP to ATP increases, which is a primary signal for AMPK activation. nih.govresearchgate.net

Once activated, AMPK initiates a cascade of downstream signaling events aimed at restoring cellular energy homeostasis. taylorandfrancis.com This includes the inhibition of anabolic pathways that consume ATP, such as protein and lipid synthesis, and the stimulation of catabolic pathways that generate ATP. nih.govyoutube.com The activation of AMPK is a critical component of the mechanism of action of 5'-Adenylic acid, 8-chloro-, linking its metabolic effects to its impact on cell growth and survival signaling pathways. nih.govnih.gov In studies on breast cancer cells, the phosphorylation of AMPK was readily detected within 7 to 12 hours of treatment with 8-Cl-Ado. nih.gov

Impact on Cellular ATP and dATP Pools

A primary mechanism through which 5'-Adenylic acid, 8-chloro- exerts its effects is by profoundly impacting cellular nucleotide pools. Following its conversion to the triphosphate form, 8-chloro-adenosine triphosphate (8-Cl-ATP), it leads to a significant reduction in intracellular ATP levels. nih.govnih.gov This depletion of the endogenous ATP pool is a direct consequence of the accumulation of 8-Cl-ATP. nih.gov For instance, in multiple myeloma cells, incubation with 10 microM of 8-Cl-Ado for 12 hours resulted in the accumulation of over 400 microM of 8-Cl-ATP, which was paralleled by a decline in cellular ATP. nih.gov Similarly, in mantle cell lymphoma (MCL) cell lines, a 24-hour exposure to 10 μM 8-Cl-Ado caused a 30% to 60% reduction in ATP levels. nih.gov

Interplay with Mammalian Target of Rapamycin (mTOR) Signaling

The activation of AMPK by 5'-Adenylic acid, 8-chloro- has a direct inhibitory effect on the mammalian target of rapamycin (mTOR) signaling pathway. nih.govnih.gov The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism, and its activity is tightly linked to the cellular energy status. assaygenie.comcusabio.com AMPK can directly phosphorylate and inhibit components of the mTOR complex 1 (mTORC1), thereby downregulating its activity. taylorandfrancis.comnih.gov

In clear cell renal cell carcinoma (ccRCC) cell lines sensitive to 8-chloroadenosine (B1666358), treatment with the compound led to a decrease in the phosphorylation of key downstream targets of mTOR, such as the ribosomal protein S6 (RPS6) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). nih.gov This dephosphorylation indicates a suppression of mTORC1 activity. nih.gov The inhibition of the mTOR pathway is a critical consequence of AMPK activation and contributes to the anti-proliferative effects of 5'-Adenylic acid, 8-chloro- by halting protein synthesis and cell growth. nih.govnih.gov Conversely, in cell lines resistant to 8-chloroadenosine, the mTOR pathway was largely unaffected by the treatment. nih.gov

Modulation of Oxidative Phosphorylation (OXPHOS) and Fatty Acid Oxidation (FAO)

Recent studies have indicated that 8-chloro-adenosine can modulate cellular energy metabolism, including oxidative phosphorylation (OXPHOS) and fatty acid oxidation (FAO). nih.gov In acute myeloid leukemia (AML) cells, 8-Cl-Ado, particularly in combination with other agents, has been shown to suppress both FAO and OXPHOS. nih.gov Oxidative phosphorylation is the primary metabolic pathway for ATP production in most cells, and its inhibition can lead to a severe energy deficit. wikipedia.org

The inhibition of FAO, the process of breaking down fatty acids to produce energy, further contributes to the disruption of cellular energetics. nih.gov While 8-Cl-Ado alone can induce the expression of the pro-apoptotic protein p53, which paradoxically can increase FAO and OXPHOS, the combination with other inhibitors can counteract this effect, leading to a synergistic suppression of these metabolic pathways. nih.gov This modulation of cellular metabolism highlights another layer of the compound's mechanism of action, directly targeting the energy-producing machinery of the cell.

Nucleic Acid Synthesis Inhibition

Selective Inhibition of RNA Polymerase Activities (Pol I, II, III)

5'-Adenylic acid, 8-chloro-, through its active metabolite, demonstrates a selective inhibitory effect on RNA synthesis. nih.govresearchgate.net This ribonucleoside analogue, after being converted to its triphosphate form, primarily targets the process of transcription. nih.govnih.gov Extensive research has shown that 8-Cl-Ado does not significantly perturb DNA synthesis, but rather selectively inhibits RNA synthesis. nih.govnih.gov

Cellular RNA is transcribed by three distinct RNA polymerases: Pol I, Pol II, and Pol III. mdpi.com Studies in multiple myeloma (MM) cells have revealed that 8-Cl-Ado differentially affects these polymerases. nih.govresearchgate.net The synthesis of Pol III transcripts, which include 5S rRNA and tRNA, remains largely unchanged in the presence of the compound. nih.govresearchgate.net Pol I-mediated rRNA synthesis shows a modest decrease of approximately 20%. nih.govresearchgate.net In stark contrast, mRNA synthesis, which is carried out by Pol II, is rapidly and significantly inhibited. nih.govresearchgate.net Within 4 hours of treatment, mRNA synthesis can decline by 50%, a level of inhibition that is sustained for at least 20 hours. nih.govresearchgate.net This preferential inhibition of Pol II suggests that the cytotoxic effects of 8-Cl-Ado may be largely mediated through the disruption of messenger RNA production. nih.gov

RNA PolymeraseTranscriptsEffect of 8-Cl-AdoPercent Inhibition
Pol IrRNAModerate Inhibition~20%
Pol IImRNAStrong Inhibition~50%
Pol III5S rRNA, tRNANo significant change0%

Incorporation into RNA and Subsequent Chain Termination

The inhibition of RNA synthesis by 8-Cl-Ado is a direct result of its incorporation into newly synthesized RNA transcripts, leading to premature chain termination. nih.govnih.gov The triphosphate metabolite, 8-Cl-ATP, acts as a fraudulent substrate for RNA polymerases, particularly Pol II. nih.gov

Analysis of RNA from cells treated with 8-Cl-Ado has shown that the analogue is incorporated into the RNA chain. nih.gov High-performance liquid chromatography analysis of digested RNA has demonstrated that this incorporation occurs at the 3'-terminus of the transcript. nih.govresearchgate.net This terminal incorporation effectively blocks further elongation of the RNA chain, resulting in the production of truncated and non-functional transcripts. nih.gov The extent of incorporation correlates with the degree of RNA synthesis inhibition, with mRNA showing the highest level of 8-Cl-Ado incorporation, approximately five-fold higher than that observed in tRNA and rRNA. nih.govresearchgate.net This mechanism of action, acting as an RNA chain terminator, is a key feature of the molecular activity of 5'-Adenylic acid, 8-chloro-. nih.govnih.gov

Mechanisms of DNA Synthesis Reduction

The reduction of DNA synthesis by 5'-Adenylic acid, 8-chloro- is a complex process primarily mediated by its active metabolite, 8-chloro-adenosine triphosphate (8-Cl-ATP). While the predominant and most immediate effect of the compound is the inhibition of RNA synthesis, multiple direct and indirect mechanisms contribute to the subsequent reduction in DNA replication in certain cellular contexts. nih.govaacrjournals.orgnih.govnih.gov These mechanisms include the inhibition of key enzymes essential for DNA replication, depletion of deoxynucleotide pools, and disruption of the cell cycle.

Upon cellular uptake, 8-chloro-adenosine (8-Cl-Ado), the nucleoside form derived from 5'-Adenylic acid, 8-chloro-, is phosphorylated to 8-Cl-ATP. nih.govcancer.gov This metabolite, acting as an ATP analog, is central to the compound's cytotoxic effects. nih.govresearchgate.net The accumulation of intracellular 8-Cl-ATP occurs in parallel with a decrease in the endogenous ATP pool, which itself can impact energy-dependent cellular processes, including DNA synthesis. nih.govaacrjournals.orgashpublications.org

Inhibition of Topoisomerase II

A significant mechanism by which 8-Cl-ATP inhibits DNA synthesis is through its interaction with type II topoisomerases (Topo II). nih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation by creating transient double-stranded breaks (DSBs). As ATP-dependent enzymes, their function can be compromised by ATP analogs. nih.govmedchemexpress.com

Research conducted on human myelocytic leukemia K562 cells has demonstrated that 8-Cl-ATP directly inhibits the catalytic activity of Topo II. nih.gov Specifically, 8-Cl-ATP was found to inhibit the enzyme's ATPase activity, which is essential for its function. nih.gov This interference prevents the relaxation of supercoiled DNA and the decatenation of intertwined DNA molecules, both of which are critical steps for the progression of the replication fork. nih.gov The inhibition of Topo II by 8-Cl-ATP leads to an accumulation of DNA DSBs, a hallmark of Topo II poisoning, which subsequently halts DNA synthesis and can trigger apoptotic pathways. nih.govmedchemexpress.com This effect was confirmed by observations of decreased bromo-deoxyuridine (BrdU) incorporation into the DNA of 8-Cl-Ado-exposed cells. nih.gov

Depletion of Deoxynucleotide Pools

Another mechanism for the reduction of DNA synthesis, observed particularly in mantle cell lymphoma (MCL) cell lines, is the selective depletion of the deoxyadenosine triphosphate (dATP) pool. nih.gov Deoxynucleoside triphosphates (dNTPs) are the fundamental building blocks for DNA polymerase during replication. A reduction in the availability of any dNTP can severely impede the rate of DNA synthesis.

In MCL cells, treatment with 8-Cl-Ado led to a significant depletion of dATP pools by 50% to 80%. nih.gov This effect appears to be distinct from the compound's impact on RNA synthesis and represents a direct impediment to DNA replication by limiting the availability of a crucial substrate. Interestingly, in other cell types, such as multiple myeloma cells, the dATP levels were not found to be altered, and the deoxy-metabolite, 8-Cl-dATP, was not detected, highlighting the cell-type-specific nature of this mechanism. aacrjournals.org

Cell Cycle Arrest

The table below summarizes key research findings regarding the mechanisms of DNA synthesis inhibition by 8-Cl-Ado and its metabolites across different cancer cell lines.

Cell LineMechanismKey Findings
Human Myelocytic Leukemia (K562) Inhibition of Topoisomerase II8-Cl-ATP directly inhibits Topo II catalytic activity and ATP hydrolysis. nih.gov This leads to increased DNA double-stranded breaks and decreased BrdU incorporation. nih.gov
Mantle Cell Lymphoma (MCL) Depletion of dATP PoolsTreatment resulted in a 50-80% selective depletion of intracellular dATP pools, directly limiting a substrate for DNA synthesis. nih.gov
Human Glioma Cells Cell Cycle Arrest8-Cl-Ado and 8-chloro-cyclic AMP block cell cycle progression, likely at the G2/M phase, indirectly reducing DNA synthesis. nih.gov
Multiple Myeloma (MM) No Direct DNA Synthesis InhibitionIn MM cells, 8-Cl-Ado is reported to selectively inhibit RNA synthesis without perturbing DNA synthesis or dATP pools in early stages. nih.govaacrjournals.orgresearchgate.net

It is important to note that while some studies report a partial inhibition of DNA synthesis, others, particularly in multiple myeloma cells, emphasize that the primary and selective action of the compound is the inhibition of RNA synthesis, with no significant effect on DNA synthesis observed within the initial 12-20 hours of exposure. nih.govaacrjournals.orgresearchgate.net This suggests that the impact on DNA synthesis may be a secondary consequence of RNA synthesis inhibition, a later-stage event in the cytotoxic process, or a mechanism that is prominent only in specific types of cancer cells. nih.gov

Cellular and Subcellular Research Effects of 5 Adenylic Acid, 8 Chloro

Inducement of Programmed Cell Death (Apoptosis) in Diverse Cell Line Models

8-chloro-adenosine and its parent compounds have demonstrated the ability to induce apoptosis across a wide spectrum of human cancer cell lines. This effect is a key mechanism behind its anticancer activity. nih.gov The induction of apoptosis is often concentration- and time-dependent. spandidos-publications.com

In multiple myeloma (MM) cell lines, such as RPMI-8226 and U266, treatment leads to an increase in apoptotic cells, characterized by the collapse of the mitochondrial transmembrane potential. spandidos-publications.comnih.gov For instance, treating RPMI-8226 cells with 30 μM of the compound for 24 hours resulted in a cell death percentage of 19.27%. spandidos-publications.comnih.gov Studies have shown that this compound induces both apoptotic and necrotic cell death. spandidos-publications.comnih.gov

The pro-apoptotic effects are not limited to hematological malignancies. Significant apoptosis has been observed in SH-SY5Y neuroblastoma cells and HL60 leukemic cells. nih.gov The compound also induces apoptotic phenotypes in MGc-803 gastric mucoid adenocarcinoma cells, evidenced by DNA content changes and chromosome DNA fragmentation. nih.gov Furthermore, it triggers apoptosis in breast cancer cell lines MDA-MB-231 and SK-BR-3. researchgate.netnih.gov Research has also documented its ability to enhance apoptotic cell death induced by cytotoxic drugs like paclitaxel (B517696) and cisplatin (B142131) in a variety of carcinomas, including lung, ovary, and colon, as well as melanoma. nih.govresearchgate.net Interestingly, this apoptosis-inducing effect appears to be specific to transformed cells, as it was not observed in primary cultured normal cells or non-transformed cell lines. nih.gov

Table 1: Cell Line Models Exhibiting Apoptosis upon Treatment
Cell LineCancer TypeObserved EffectsReference
RPMI-8226, U266Multiple MyelomaConcentration- and time-dependent apoptosis, mitochondrial transmembrane potential collapse. spandidos-publications.comnih.gov
SH-SY5YNeuroblastomaExtensive apoptosis. nih.gov
HL60Promyelocytic LeukemiaExtensive apoptosis, DNA fragmentation. nih.govnih.gov
MDA-MB-231, SK-BR-3Breast CancerInduction of apoptosis via ADAR1/p53/p21 signaling pathway. researchgate.netnih.gov
MGc-803Gastric Mucoid AdenocarcinomaApoptotic phenotypes, DNA content changes, DNA fragmentation. nih.gov
Various CarcinomasLung, Ovary, Colon, Head, MelanomaEnhanced apoptotic cell death in combination with paclitaxel or cisplatin. nih.gov
Cholangiocarcinoma CellsBile Duct CancerInduction of endoplasmic reticulum stress and apoptosis. iiarjournals.org

Cell Proliferation Inhibition and Cell Cycle Kinetics Perturbations

A primary effect of 8-chloro-5'-adenylic acid and its related compounds is the potent inhibition of cancer cell proliferation. spandidos-publications.com This inhibition is often linked to significant perturbations in the cell cycle.

In breast cancer cells (MDA-MB-231 and SK-BR-3), the compound effectively inhibits cell proliferation and induces a G1 phase cell cycle arrest. researchgate.netnih.govnih.gov This arrest is associated with the regulation of the ADAR1/p53/p21 signaling pathway. researchgate.netnih.gov

Studies on multiple myeloma cells also demonstrate that the compound induces cell cycle arrest, which precedes apoptosis. nih.govresearchgate.net Flow cytometric analysis of RPMI-8226 cells treated with 30 μM of the compound for 48 hours showed a dramatic increase in the sub-G1 phase ratio from 6.5% to 63.6%, indicative of apoptosis following cell cycle arrest. nih.gov This effect is dependent on the upregulation of the p27 protein, a cyclin-dependent kinase inhibitor involved in G1 phase arrest. nih.gov

In other cancer cell lines, treatment caused an initial accumulation of cells in the S and G2/M phases of the cell cycle, after which apoptosis occurred. nih.gov This suggests the mechanism of cell cycle arrest can be cell-type specific. For instance, in two human glioma cell lines, the compound was found to block cell cycle progression at the G2/M phase. nih.gov

Table 2: Effects on Cell Proliferation and Cell Cycle Kinetics
Cell LineCancer TypeEffect on Cell CycleReference
MDA-MB-231, SK-BR-3Breast CancerG1 phase arrest. researchgate.netnih.govnih.gov
RPMI-8226Multiple Myelomap27-dependent G1 phase arrest leading to apoptosis (increase in sub-G1 phase). nih.gov
Various Human Cancer CellsNot specifiedInitial accumulation at S and G2/M phases, followed by apoptosis. nih.gov
Human Glioma CellsGliomaBlock in cell cycle progression at the G2/M phase. nih.gov
HL-60Promyelocytic LeukemiaA slowing down of cell cycle progression without significant change in cell distribution. researchgate.net

Differentiation Induction in Transformed Cell Lines

Beyond inhibiting growth and inducing cell death, 8-Cl-cAMP has been shown to promote differentiation in certain transformed cell lines. This action suggests a potential to revert cancer cells to a more mature, less proliferative state.

In the Y-79 retinoblastoma cell line, treatment with 8-Cl-cAMP induced cells to produce short, branching processes and significantly increased the expression of neuron-specific enolase, a marker for neuronal differentiation. nih.gov This indicates a shift towards a more differentiated neuronal phenotype. The compound has also been noted for its general ability to induce differentiation in a variety of cancer cells. nih.gov Similarly, early studies on HL-60 human promyelocytic leukemia cells showed that site-selective cAMP analogues, including 8-Cl-cAMP, could induce differentiation. researchgate.net

Gene Expression and Proto-oncogene Modulation (e.g., c-myc, c-ras)

The cellular effects of 8-chloro-adenosine are underpinned by its ability to modulate the expression of critical genes, including proto-oncogenes and cell cycle regulators.

In multiple myeloma cells (RPMI-8226), the induction of apoptosis by 8-Cl-cAMP is accompanied by a significant downregulation of the proto-oncogene c-myc. spandidos-publications.comnih.govresearchgate.net Concurrently, the expression of the cell cycle inhibitor protein p27 is upregulated, contributing to cell cycle arrest. spandidos-publications.comnih.gov

In breast cancer cell lines, the compound's activity is linked to the ADAR1/p53/p21 signaling pathway. nih.govnih.gov Treatment leads to a dramatic decrease in the protein levels of ADAR1 and cyclin D1, while the levels of the tumor suppressor p53 and the cell cycle inhibitor p21 are increased. nih.gov The downregulation of ADAR1 appears to be a key event, which in turn activates the p53/p21 pathway, leading to growth inhibition. nih.gov

Effects on Specific Cell Types and Subpopulations in Preclinical Models

Research has highlighted the effects of 8-chloro-adenosine and its derivatives on specific, clinically relevant cancer cell types and subpopulations.

Leukemic Stem Cells (LSCs): 8-chloro-adenosine (8-Cl-Ado) is recognized as a novel RNA-directed nucleoside analog that targets LSCs. nih.govtmc.edu In preclinical models of acute myeloid leukemia (AML), pretreatment of human LSC-enriched CD34+CD38- blasts with 8-Cl-Ado resulted in a significant inhibition of their colony-forming ability. researchgate.net It has been shown to synergize with the BCL-2 inhibitor Venetoclax in targeting AML blasts and LSCs. nih.gov

Breast Cancer Cells: In MDA-MB-231 and SK-BR-3 breast cancer cells, 8-Cl-Ado inhibits proliferation in a dose- and time-dependent manner, with IC50 values for growth inhibition reported as 0.52 μM and 1.4 μM, respectively. nih.gov The mechanism involves inducing G1 cell cycle arrest and apoptosis by downregulating ADAR1 and activating the p53/p21 pathway. researchgate.netnih.gov It has also been shown to induce autophagic cell death in breast cancer cells. nih.gov

Glioma Cells: The growth of human glioma cell lines is inhibited by 8-Cl-cAMP, an effect attributed to its active metabolite, 8-chloro-adenosine. nih.gov The metabolite is more potent at inhibiting proliferation than the parent compound. nih.gov The mechanism involves a probable block of cell cycle progression at the G2/M phase, but it does not appear to induce morphological differentiation in these cells. nih.govnih.gov

Ovarian Carcinoma Cells: In the A2780 and OAW42 ovarian cancer cell lines, 8-Cl-cAMP displays growth inhibition and interacts synergistically with the chemotherapeutic agent paclitaxel. nih.gov Concurrent exposure to both drugs resulted in highly synergistic interactions, suggesting the compound may enhance the antitumor effect of taxanes in ovarian cancer. nih.gov

Molecular Interactions and Target Identification

Direct Binding Studies with Protein Kinase A Regulatory Subunits

While direct quantitative binding affinities of 5'-Adenylic acid, 8-chloro- to the regulatory subunits of Protein Kinase A (PKA) are not extensively detailed in the available literature, studies on its precursor, 8-chloro-adenosine (8-Cl-ADO), provide significant insights into its effects on the PKA pathway.

Research has shown that 8-Cl-ADO can alter PKA activity and dynamically modulate the levels of its subunits. In B-lymphocytes, treatment with 8-Cl-ADO resulted in a notable reduction in the RIα subunit and a slight decrease in the RIIβ subunit. Conversely, the levels of the RIIα and the catalytic Cα subunits were observed to increase. This differential regulation of PKA subunits suggests an indirect or direct interaction of the compound or its metabolites with the PKA holoenzyme complex.

Furthermore, prolonged incubation with 8-Cl-ADO has been found to inhibit the binding of radiolabeled cAMP (³H-cAMP) to PKA. This finding indicates that 8-Cl-ADO or its intracellular metabolites may compete with cAMP for binding to the regulatory subunits or alter the conformation of the subunits to reduce their affinity for cAMP.

Table 1: Effects of 8-Chloro-Adenosine on Protein Kinase A (PKA) Subunits

PKA SubunitObserved EffectReference
RIαReduction
RIIβSmall Decrease
RIIαLarge Increase
Large Increase
³H-cAMP BindingInhibition

Enzyme Inhibition and Activation Profiling

The metabolic fate of 8-chloro-adenosine involves phosphorylation to its monophosphate form, 5'-Adenylic acid, 8-chloro-, and subsequently to its di- and triphosphate counterparts. These metabolites are key to its biological activity, interacting with several essential enzymes.

ATP Synthase : The diphosphate (B83284) metabolite, 8-Cl-ADP, is suggested to act as a substrate for ATP synthase. In contrast, the triphosphate metabolite, 8-Cl-ATP, is thought to be an inhibitor of this enzyme. Molecular docking studies have indicated that 8-Cl-ADP and 8-Cl-ATP can occupy the same binding sites as the natural substrates ADP and ATP, respectively. This dual action on ATP synthase can lead to a significant decline in cellular ATP levels.

RNA Polymerases : 8-chloro-adenosine and its metabolites have been shown to selectively inhibit RNA synthesis. Studies in multiple myeloma cells demonstrated that the compound has a preferential inhibitory effect on RNA Polymerase II (Pol II). This leads to a significant decrease in mRNA synthesis, while the synthesis of rRNA (mediated by Pol I) is less affected, and sRNA synthesis (mediated by Pol III) remains largely unchanged. The mechanism of inhibition is believed to be through premature transcriptional chain termination.

Adenosine (B11128) Kinase : For 8-chloro-adenosine to exert its cytotoxic effects, it must be phosphorylated to 5'-Adenylic acid, 8-chloro-. This initial phosphorylation step is carried out by adenosine kinase, indicating that 8-chloro-adenosine serves as a substrate for this enzyme.

Table 2: Interaction of 8-Chloro-Adenylic Acid and its Metabolites with Key Enzymes

EnzymeInteracting MoleculeRoleEffectReference
ATP Synthase8-Cl-ADPSubstrate-
ATP Synthase8-Cl-ATPInhibitorDecreased cellular ATP
RNA Polymerase II8-Cl-Ado metabolitesInhibitorInhibition of mRNA synthesis
Adenosine Kinase8-Chloro-adenosineSubstratePhosphorylation

Interaction with Adenosine Receptors

Detailed studies specifically profiling 8-chloro-5'-adenylic acid as an agonist or antagonist at the various adenosine receptor subtypes (A1, A2A, A3) are not extensively available in the public literature. While the structural similarity to adenosine suggests a potential for interaction, specific binding affinities and functional activities remain to be fully elucidated. General studies on adenosine receptors indicate their crucial role in various physiological processes and as therapeutic targets, but the specific role of 8-chloro-5'-adenylic acid within this context is an area requiring further investigation.

Investigation of Downstream Effector Molecules

The cellular impact of 5'-Adenylic acid, 8-chloro- extends to the modulation of downstream signaling molecules that are critical for cell fate decisions.

TIF-IA : Research has demonstrated that treatment with 8-Cl-Ado leads to the downregulation of the transcription initiation factor TIF-IA. TIF-IA is a key regulator of ribosomal RNA (rRNA) synthesis by RNA Polymerase I. Its downregulation contributes to the observed inhibition of rRNA synthesis.

p53 : The downregulation of TIF-IA by 8-Cl-Ado has been shown to be associated with a concurrent upregulation of the tumor suppressor protein p53. TIF-IA is known to negatively regulate p53, so its inhibition by 8-Cl-Ado treatment releases this suppression, leading to increased p53 levels and the potential activation of p53-mediated apoptotic pathways. In cells with wild-type p53, incubation with the related compound 8-Cl-cAMP led to a marked increase in p53 levels.

Table 3: Effect of 8-Chloro-Adenosine on Downstream Effector Molecules

Effector MoleculeEffect of 8-Cl-Ado TreatmentConsequenceReference
TIF-IADownregulationInhibition of rRNA synthesis
p53UpregulationActivation of apoptotic signaling

Structure Activity Relationship Sar Studies of 8 Chloro Modified Adenosine Analogs

Influence of C8-Chlorine Substitution on Conformation and Enzyme Interactions

The substitution of a hydrogen atom with a bulkier and electronegative chlorine atom at the C8 position of the adenine (B156593) base has a profound effect on the conformational preference of the nucleoside. In naturally occurring adenosine (B11128), there is a relatively free rotation around the N-glycosidic bond, allowing it to exist in both syn and anti conformations. However, the presence of the C8-chloro substituent creates steric hindrance, which strongly favors the syn conformation.

This conformational locking is critical for the molecule's interaction with enzymes. Many enzymes that recognize adenosine or its nucleotides, such as certain protein kinases, have binding pockets that are specifically shaped to accommodate either the syn or anti conformer. For example, the regulatory subunits of cAMP-dependent protein kinase (PKA) have two distinct cAMP-binding sites (Site 1 and Site 2). Analogs with C8 modifications, which favor the syn conformation, often show selectivity for one of these sites. Specifically, C8-halogen analogs of cAMP have been shown to preferentially bind to Site 1 of the type II PKA isozyme. univr.it

The electronic effect of the chlorine atom also plays a role. As an electron-withdrawing group, it can alter the charge distribution of the purine (B94841) ring system, which may influence hydrogen bonding and other non-covalent interactions within an enzyme's active site.

Comparative Analysis with Other Adenosine and Cyclic AMP Analogs

To understand the unique properties of 8-chloro-modified adenosine analogs, it is essential to compare them with other substituted analogs. The nature of the substituent at the C8 position, as well as modifications at other positions, can dramatically alter biological activity.

For instance, in studies of cAMP analogs, modifications at the C8 position are known to confer selectivity for Site 1 of PKA, while modifications at the C6 position tend to favor Site 2. odu.edu A comparative analysis of various C8-substituted analogs reveals a spectrum of activities. For example, C8-thio analogs have been found to be more synergistic than C8-amino analogs when combined with C6-analogs in activating PKA. odu.edu

When compared to 8-bromo-cAMP, 8-chloro-cAMP often exhibits similar biological effects, although there can be subtle differences in potency. nih.gov Another important comparator is 8-(4-chlorophenylthio)-cAMP (8-CPT-cAMP), which is also a potent PKA activator but is less susceptible to metabolic degradation to its corresponding adenosine analog. nih.gov This highlights a crucial aspect of 8-chloro-adenosine and its phosphorylated forms: their biological effects are often intertwined with their metabolism. 8-chloro-cAMP can be converted to 8-chloro-adenosine, which is then phosphorylated to 8-chloro-5'-adenylic acid and subsequently to the active metabolite, 8-chloro-ATP. nih.govnih.gov This metabolic pathway is a key differentiator from more stable analogs like 8-CPT-cAMP.

The table below provides a comparative overview of different adenosine and cAMP analogs and their key characteristics.

AnalogKey Structural FeaturePrimary Biological Target/EffectMetabolic Fate
5'-Adenylic acid, 8-chloro- Chlorine at C8, 5'-monophosphateIntermediate in the formation of 8-chloro-ATPPhosphorylated to 8-chloro-ADP and 8-chloro-ATP
Adenosine Unsubstituted purine ringAgonist for adenosine receptorsPhosphorylated to AMP, ADP, ATP
8-Bromo-cAMP Bromine at C8, cyclic monophosphateActivator of PKA, often with selectivity for type IICan be metabolized to 8-bromo-adenosine
8-(4-chlorophenylthio)-cAMP Bulky thioether at C8, cyclic monophosphatePotent, stable activator of PKAMore resistant to phosphodiesterase degradation
N6,O2'-Dibutyryl-cAMP Acyl groups at N6 and O2', cyclic monophosphateCell-permeable PKA activatorHydrolyzed to active cAMP

Molecular Modeling and Computational Studies for Predicting Interactions

While direct molecular modeling studies specifically for 5'-Adenylic acid, 8-chloro- are not extensively documented in the available literature, computational approaches are a powerful tool for understanding the interactions of similar analogs. journalcrd.org Molecular dynamics simulations and docking studies can provide valuable insights into how the C8-chloro substitution influences binding to target proteins.

These computational methods can be used to:

Predict Binding Poses: Docking simulations can predict the most favorable orientation of 8-chloro-adenosine analogs within the binding pocket of an enzyme. These models can illustrate how the syn conformation, enforced by the C8-chlorine, fits into the active site and which amino acid residues it interacts with.

Analyze Conformational Changes: Molecular dynamics simulations can model the dynamic changes in both the ligand and the protein upon binding. This can reveal, for example, how the binding of an 8-chloro-modified analog might induce a conformational shift in a protein kinase, leading to its activation or inhibition.

Recent computational studies on other modified cyclic dinucleotides, such as cyclic adenosine-inosine monophosphate (cAIMP) analogs binding to the STING protein, demonstrate the utility of these approaches. mdpi.com These studies have shown how specific modifications lead to distinct non-covalent interaction networks within the binding pocket, which in turn dictate the binding affinity and biological activity. mdpi.com Similar computational investigations would be invaluable for elucidating the precise molecular interactions of 5'-Adenylic acid, 8-chloro- with its various biological targets.

Advanced Research Methodologies for Studying 5 Adenylic Acid, 8 Chloro

Analytical Techniques for Compound Quantification and Metabolite Profiling

Accurate quantification of 5'-Adenylic acid, 8-chloro-, and related nucleotides is fundamental to understanding its pharmacological effects. High-Performance Liquid Chromatography and Mass Spectrometry are cornerstone technologies in this endeavor.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, identification, and quantification of nucleotides from biological samples. qut.edu.au Due to the highly polar and charged nature of nucleotides, standard reversed-phase HPLC is often unsuitable. qut.edu.au Therefore, specialized methods such as ion-pair reversed-phase HPLC are frequently employed, as they provide stable and reproducible results for nucleotide analysis. nih.gov

This method involves adding an ion-pairing reagent, such as tetrabutylammonium (B224687) phosphate (B84403), to the mobile phase. nih.gov This reagent interacts with the negatively charged phosphate groups of the nucleotides, neutralizing their charge and allowing them to be retained and separated on a C18 reversed-phase column. nih.govthermofisher.cn The separation of various nucleotides, including adenosine (B11128) monophosphate (AMP), adenosine diphosphate (B83284) (ADP), and adenosine triphosphate (ATP), can be optimized by adjusting the concentration of the ion-pairing reagent, the organic solvent (e.g., acetonitrile), and the pH of the mobile phase. researchgate.net Detection is typically achieved using UV absorbance or, for higher sensitivity in the picomolar range, fluorescence detection after derivatization with agents like chloroacetaldehyde. nih.govnih.gov

Table 1: Overview of HPLC Methodologies for Nucleotide Analysis
TechniquePrincipleTypical ColumnKey Mobile Phase ComponentsDetection Method
Ion-Pair Reversed-Phase HPLCAn ion-pairing reagent is added to the mobile phase to neutralize the charge of the polar nucleotide analytes, allowing for separation on a non-polar stationary phase. nih.govC18Tetrabutylammonium phosphate, Potassium phosphate buffer, Acetonitrile. nih.govresearchgate.netUV, Fluorescence (with derivatization). nih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC)Separates polar compounds on a polar stationary phase using a high concentration of organic solvent in the mobile phase. qut.edu.auAmide, SilicaHigh percentage of Acetonitrile, Ammonium acetate/citrate buffer. qut.edu.auUV, Mass Spectrometry (MS). qut.edu.au

Mass Spectrometry (MS) is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ions, allowing for the precise identification and quantification of compounds. massbank.eumassbank.jp When coupled with liquid chromatography (LC-MS), it provides a highly sensitive and specific method for analyzing complex biological mixtures. nih.gov This technique is particularly well-suited for detecting adenosine and its metabolites, including halogenated analogs like 5'-Adenylic acid, 8-chloro-. nih.gov

In a typical LC-MS/MS analysis, the compound of interest is first separated by LC and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common method used to generate ions in the positive mode, creating a protonated molecule [M+H]⁺. mdpi.com The precursor ion is then selected and fragmented to produce a characteristic pattern of product ions (tandem MS or MS/MS). mdpi.com This transition from a specific precursor ion to a product ion is monitored for highly selective quantification. mdpi.com For instance, in the analysis of adenosine, the transition from the precursor ion at m/z 268 to the product ion at m/z 136 is often used for quantification. mdpi.com The use of a stable isotope-labeled internal standard, such as ¹³C-labeled adenosine, is crucial for achieving accurate and reproducible quantification by correcting for variations during sample preparation and analysis. nih.gov

Table 2: Typical Mass Spectrometry Parameters for Adenosine Analysis
ParameterDescription/ValuePurpose
Ionization ModePositive Electrospray Ionization (ESI+). mdpi.comGenerates protonated molecular ions [M+H]⁺ for detection.
Precursor Ion (m/z)268 for Adenosine. mdpi.comSelects the ion corresponding to the compound of interest for fragmentation.
Product Ion (m/z)136 for Adenosine. mdpi.comA specific fragment used for selective quantification in MS/MS mode.
Internal StandardIsotopically labeled adenosine (e.g., ¹³C₁₀,¹⁵N₅-adenosine). nih.govEnsures accurate quantification by accounting for analytical variability.

Biochemical and Cell-Based Assays

To understand the biological effects of 5'-Adenylic acid, 8-chloro-, researchers utilize a variety of biochemical and cell-based assays. These assays measure the compound's impact on fundamental cellular processes such as nucleic acid synthesis and protein kinase signaling pathways.

Radiometric assays are classic methods used to directly measure the rate of DNA and RNA synthesis within cells. The [³H]-Thymidine incorporation assay measures DNA synthesis and, consequently, cell proliferation. thermofisher.comcytologicsbio.com In this assay, cells are incubated with tritiated thymidine (B127349) ([³H]-Thymidine), a radioactive nucleoside that is incorporated into newly synthesized DNA strands during cell division. thermofisher.comresearchgate.net The amount of radioactivity incorporated into the DNA, which is typically measured using a scintillation counter, is directly proportional to the rate of cell proliferation. thermofisher.com

Similarly, the [³H]-Uridine incorporation assay is used to quantify the rate of RNA synthesis. nih.govnih.gov Cells are exposed to [³H]-Uridine, which is incorporated into newly transcribed RNA molecules. nih.gov The amount of incorporated radioactivity reflects the level of global RNA synthesis. nih.gov Studies have used these assays to show that 8-chloro-adenosine, a metabolite of 8-chloro-cyclic AMP, can partially inhibit both RNA and DNA synthesis at concentrations that inhibit cell growth. nih.gov

Table 3: Research Findings from Radiometric Assays with 8-Chloro-Adenosine
AssayCellular Process MeasuredObserved Effect of 8-Chloro-AdenosineReference
[³H]-Uridine IncorporationRNA SynthesisPartial inhibition at growth-inhibitory concentrations. nih.gov
[³H]-Thymidine IncorporationDNA SynthesisPartial inhibition at growth-inhibitory concentrations. nih.gov

Enzymatic assays are vital for determining how a compound modulates the activity of specific enzymes, such as protein kinases, which are key regulators of cellular signaling. nih.govpromega.com Kinase activity is typically measured by quantifying the transfer of a phosphate group from ATP to a specific substrate. bmglabtech.com

Protein Kinase A (PKA): Research on transformed B lymphoblastoid cell lines indicates that 8-chloro-adenosine (8-Cl-ADO) increases PKA activity. nih.gov This effect is thought to occur via a change in the levels of PKA subunits and an increase in cellular cAMP levels. nih.gov

AMP-activated Protein Kinase (AMPK): Several studies have shown that 8-chloro-adenosine treatment leads to the activation of AMPK. nih.govplos.orgnih.gov This activation is a consequence of the compound's metabolism, which depletes intracellular ATP, thereby increasing the AMP-to-ATP ratio and triggering the phosphorylation and activation of AMPK. nih.gov

Mitogen-Activated Protein Kinase (MAPK): The role of MAPK in the action of 8-chloro-adenosine derivatives can be complex. In HL60 cells, the anticancer activity of 8-chloro-cAMP has been linked to the activation of p38 MAPK. nih.gov However, in a study on renal cell carcinoma cell lines, no consistent difference in the levels of phosphorylated ERK (a member of the MAPK family) was found between cells sensitive and resistant to 8-chloro-adenosine. plos.org

Immunoblotting, commonly known as Western blotting, is a widely used technique to detect and quantify specific proteins in a sample. abcam.co.jp It is particularly valuable for studying signal transduction pathways by analyzing changes in the phosphorylation state of key proteins. abcam.co.jpbio-techne.com The process involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein, including antibodies that recognize only the phosphorylated form of a protein. abcam.co.jp

When performing Western blots for phosphoproteins, it is crucial to prepare cell lysates with buffers containing phosphatase inhibitors to preserve the phosphorylation state of the proteins. abcam.co.jpptglab.com Additionally, blocking agents like bovine serum albumin (BSA) are preferred over milk, as milk contains the phosphoprotein casein, which can cause high background signals. ptglab.com

This technique has been instrumental in studying the effects of 8-chloro-adenosine. For example, immunoblot analysis demonstrated that 8-chloro-adenosine induces a time-dependent increase in the phosphorylation of AMPK at threonine 172 (p-AMPK Thr172) in breast cancer cells, without changing the total AMPK protein levels. nih.gov Western blotting has also been used to show that 8-chloro-adenosine treatment causes the dephosphorylation of proteins downstream of the mTOR pathway, such as p70S6K and ribosomal protein S6, in sensitive renal cell carcinoma lines. plos.org Furthermore, this method has revealed that 8-chloro-adenosine differentially affects the expression levels of various PKA subunits. nih.gov

Table 4: Application of Immunoblotting in 8-Chloro-Adenosine Research
Target Protein(s) AnalyzedObserved Effect of 8-Chloro-Adenosine TreatmentCell Type/SystemReference
Phospho-AMPK (Thr172), Total AMPKTime-dependent increase in p-AMPK; no change in total AMPK.MCF-7 and BT-474 breast cancer cells. nih.gov
Phospho-p70S6K, Phospho-RPS6Dephosphorylation in sensitive cell lines.Renal cell carcinoma cell lines. plos.org
PKA subunits (RIα, RIIα, RIIβ, Cα)Decreased RIα and RIIβ; Increased RIIα and Cα.B lymphoblastoid cell lines. nih.gov

Flow Cytometry for Cell Cycle, Apoptosis, and Phenotypic Changes

Flow cytometry is a powerful laser-based technology used for the rapid analysis of single cells in a heterogeneous population. nih.gov It allows for multiparametric measurement of thousands of cells per second, providing statistical data on cell size, granularity, and the expression of specific proteins. nih.gov In the context of studying 5'-Adenylic acid, 8-chloro-, this technique is invaluable for assessing its effects on fundamental cellular processes like the cell cycle and apoptosis (programmed cell death).

Researchers utilize fluorescent dyes that bind to DNA to analyze the cell cycle. By measuring the fluorescence intensity of a cell population, one can distinguish between cells in different phases: G0/G1 (one set of DNA), S (DNA synthesis), and G2/M (two sets of DNA). researchgate.net Studies on related compounds, such as 8-chloroadenosine (B1666358) 3',5'-monophosphate (8-Cl-cAMP), have demonstrated the utility of this approach. For instance, treatment of HL-60 human promyelocytic leukemia cells with 8-Cl-cAMP resulted in a discernible slowdown in cell cycle progression. researchgate.net

For apoptosis analysis, flow cytometry can detect key cellular changes. Assays can identify the externalization of phosphatidylserine (B164497) on the cell surface (an early apoptotic event), changes in mitochondrial membrane potential, DNA fragmentation, and the activation of caspases. nih.govbio-rad-antibodies.com Research has shown that the related compound 8-chloro-adenosine (8-Cl-Ado) can sensitize human hepatoma cells to apoptosis induced by the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). nih.gov Flow cytometry would be the method of choice to quantify the percentage of apoptotic cells under these conditions, confirming the pro-apoptotic effects of the compound.

Table 1: Application of Flow Cytometry in Analyzing Cellular Effects of 8-Chloro-Adenosine Analogs

Parameter AnalyzedTechnique/Stain UsedCell LineCompoundObserved Effect
Cell Cycle KineticsDNA content analysis (e.g., Propidium Iodide)HL-608-Cl-cAMPSlowdown of cell cycle progression researchgate.net
Apoptosis InductionAnnexin V/PI StainingBEL-7402 Hepatoma8-Cl-Ado + TRAILIncreased percentage of apoptotic cells nih.gov
Phenotypic ChangesAntibody staining for surface markersVarious5'-Adenylic acid, 8-chloro-(Hypothetical) Altered expression of differentiation or activation markers

Reporter Gene Assays for Transcriptional Activity

Reporter gene assays are a cornerstone of molecular biology for investigating the regulation of gene expression. These assays link a regulatory sequence of interest (e.g., a promoter) to a gene that encodes an easily detectable protein, such as luciferase or green fluorescent protein (GFP). nih.gov The expression level of the reporter gene serves as a proxy for the transcriptional activity driven by the regulatory sequence.

These assays are instrumental in determining if 5'-Adenylic acid, 8-chloro- affects specific signaling pathways that culminate in the activation or repression of transcription factors. For example, a study on the related compound 8-Cl-Ado demonstrated its ability to inhibit the transcriptional activity of Nuclear Factor-kappa B (NF-κB) in hepatoma cells. nih.gov To perform such an experiment, cells would be transfected with a plasmid containing a luciferase gene under the control of a promoter with NF-κB binding sites. A decrease in luciferase activity upon treatment with the compound would indicate inhibition of the NF-κB pathway. nih.gov This approach allows for the high-throughput screening of compounds that modulate specific transcriptional pathways.

Table 2: Components of a Luciferase Reporter Assay for NF-κB Activity

ComponentDescriptionPurpose
Reporter PlasmidContains the luciferase gene downstream of a promoter with multiple NF-κB binding sites.To produce luciferase in response to NF-κB activation.
Control PlasmidContains a constitutively expressed reporter (e.g., Renilla luciferase) to normalize for transfection efficiency.To provide an internal control for data normalization.
Cell LineA suitable host cell line (e.g., HEK293, BEL-7402) that can be efficiently transfected.To provide the cellular machinery for transcription and translation.
Test Compound5'-Adenylic acid, 8-chloro-The molecule being investigated for its effect on NF-κB activity.
Pathway StimulatorAn agent like TNF-α to activate the NF-κB pathway.To induce a baseline level of reporter gene expression.
Lysis Buffer & SubstrateReagents to lyse the cells and provide the necessary substrate (luciferin) for the luciferase enzyme.To measure the light output, which correlates with transcriptional activity.

In Vitro Translation and Transcription Systems

In vitro transcription and translation systems, also known as cell-free protein synthesis systems, provide a powerful platform for producing proteins without the use of living cells. thermofisher.com These systems typically consist of cell extracts (e.g., from rabbit reticulocytes, wheat germ, or E. coli) that contain all the necessary macromolecular components for transcription and translation, such as RNA polymerase, ribosomes, tRNAs, and initiation and elongation factors. promega.comnih.gov

The primary application of these systems in studying 5'-Adenylic acid, 8-chloro- is to determine its direct effect on the core machinery of protein synthesis. For instance, the compound could be added to the reaction mix to investigate if it inhibits transcription by interfering with RNA polymerase or translation by affecting ribosome function. thermofisher.com Furthermore, as an adenosine nucleotide analog, it could be tested for its ability to act as a transcription initiator. Certain adenosine derivatives can initiate transcription, and this can be assessed by running the reaction in the presence of the compound and analyzing the resulting RNA products. researchgate.net These cell-free systems offer a clean, controlled environment to dissect molecular mechanisms, free from the complexities and compensatory pathways of a living cell. nih.gov

Table 3: Comparison of Common In Vitro Transcription/Translation Systems

SystemSourceKey FeaturesPotential Application for 5'-Adenylic acid, 8-chloro-
Rabbit Reticulocyte LysateImmature rabbit red blood cellsEukaryotic; efficient translation of capped RNAs; capable of post-translational modifications. thermofisher.comStudying effects on eukaryotic translation machinery.
Wheat Germ ExtractWheat embryosEukaryotic; low background protein synthesis; good for smaller proteins. thermofisher.comAssessing impact on plant or general eukaryotic translation.
E. coli S30 ExtractEscherichia coliProkaryotic; high yield; coupled transcription-translation. nih.govInvestigating effects on prokaryotic protein synthesis.
PURE SystemReconstituted E. coli componentsProkaryotic; defined composition with minimal nuclease/protease activity. neb.comPrecise mechanistic studies on transcription or translation steps.

Biophysical Techniques for Molecular Interaction Analysis

Surface Plasmon Resonance (SPR) Spectroscopy for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique for real-time monitoring of molecular interactions. nih.gov It is widely used to determine the kinetics and affinity of a binding event between an analyte in solution and a ligand immobilized on a sensor chip. The principle involves detecting changes in the refractive index at the surface of a gold film on the sensor chip as the analyte binds to the ligand, which is recorded in Resonance Units (RU). youtube.com

In the study of 5'-Adenylic acid, 8-chloro-, SPR is an ideal method to quantify its interaction with a specific protein target, such as a kinase or a dehydrogenase. In a typical experiment, the target protein (ligand) is immobilized on the sensor chip. Solutions containing various concentrations of 5'-Adenylic acid, 8-chloro- (analyte) are then flowed over the surface. The resulting sensorgram provides data on the association rate constant (kon) and the dissociation rate constant (koff). nih.gov From these values, the equilibrium dissociation constant (KD), a measure of binding affinity, can be calculated (KD = koff/kon). This quantitative data is crucial for structure-activity relationship (SAR) studies and for validating the compound as a specific binder to a biological target.

Table 4: Hypothetical SPR Kinetic Data for 5'-Adenylic acid, 8-chloro- Binding to a Target Protein

Analyte Concentration (µM)Association Rate (kon) (M-1s-1)Dissociation Rate (koff) (s-1)Affinity (KD) (µM)
(Global Fit)1.5 x 1043.0 x 10-30.2

Nuclear Magnetic Resonance (NMR) for Structural Analysis of Analogs

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and environment of molecules in solution. southampton.ac.uk For a small molecule like 5'-Adenylic acid, 8-chloro-, NMR is essential for confirming its chemical structure and for studying its three-dimensional conformation.

1D NMR experiments, such as proton (1H) and carbon (13C) NMR, provide information on the chemical environment of each atom. The introduction of a bulky, electronegative chlorine atom at the 8-position of the adenine (B156593) ring significantly alters the electronic distribution and is expected to cause notable shifts in the signals of nearby protons, such as H2, compared to the parent adenosine 5'-monophosphate (AMP). chemicalbook.com Furthermore, 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space proximities between protons, which is critical for determining the preferred conformation (e.g., syn vs. anti) around the glycosidic bond linking the adenine base to the ribose sugar. This structural information is vital for understanding how the analog interacts with its biological targets.

Table 5: Predicted 1H NMR Chemical Shift Differences for Protons in AMP vs. 8-Chloro-AMP

ProtonTypical Shift in AMP (ppm)Expected Shift Change in 8-Chloro-AMPRationale
H8~8.35Signal absentSubstitution with Chlorine atom.
H2~8.58Minor downfield or upfield shiftAltered electronic environment of the purine (B94841) ring.
H1'~6.16Significant shiftChange in preferred glycosidic bond conformation (syn vs anti).

Circular Dichroism for Conformational Studies

Circular Dichroism (CD) spectroscopy is an optical technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. mdpi.com It is particularly sensitive to the secondary structure of biological macromolecules like proteins and nucleic acids. nih.gov CD is an excellent tool for investigating whether the binding of a small molecule, such as 5'-Adenylic acid, 8-chloro-, induces conformational changes in its target.

For example, if the compound is hypothesized to bind to DNA or RNA, CD spectroscopy can monitor changes in the nucleic acid's structure upon binding. Different DNA conformations (e.g., B-form, A-form, Z-form) have distinct CD spectral signatures. nih.gov A change in the CD spectrum of a DNA sample upon titration with 5'-Adenylic acid, 8-chloro- would provide strong evidence of an interaction and offer insights into the nature of the resulting conformational change. mdpi.com Similarly, if the target is a protein, CD can be used to assess changes in its secondary structure (α-helix, β-sheet content) upon ligand binding, which can be indicative of the binding mechanism.

Table 6: Typical Circular Dichroism Spectral Features for DNA Conformations

DNA ConformationPositive Band (nm)Negative Band (nm)Crossover (nm)
B-form~275~245~258
A-form~260~210~240
Z-form~205, ~260~290~275

Electrophysiological Approaches (Applicable to Studying Broader Adenosine/AMP Effects)

Electrophysiological techniques are pivotal in elucidating the effects of purinergic compounds like adenosine and adenosine monophosphate (AMP) on cellular excitability. These methods allow for the direct measurement of ion flow across cell membranes and changes in membrane potential, providing critical insights into the mechanisms of action of substances that modulate ion channel function.

Patch Clamp and Dynamic Clamp Techniques for Ion Channel and Membrane Potential Studies

The patch clamp technique is a versatile electrophysiological tool for investigating the behavior of ion channels in various cell types, including neurons, cardiomyocytes, and muscle fibers. mapmygenome.inashpublications.org This method involves forming a high-resistance (gigaohm) seal between a glass micropipette and the cell membrane, which allows for the measurement of ionic currents flowing through single or multiple ion channels. mapmygenome.in In the context of adenosine and AMP, patch clamp studies have been instrumental in demonstrating their effects on specific ion channels. For instance, whole-cell patch clamp recordings have shown that adenosine can elicit potassium currents in cultured rat superior colliculus neurons. youtube.com Furthermore, studies on dorsal root ganglion neurons have utilized this technique to reveal that adenosine analogs can reduce the current of the transient receptor potential vanilloid 1 (TRPV1) channel. cyagen.com

The main configurations of the patch clamp technique include:

Cell-attached patch: Records the current from the ion channels within the patched membrane without disrupting the cell's integrity.

Whole-cell patch: The membrane patch is ruptured, providing electrical access to the entire cell interior to measure the sum of currents from all channels. mapmygenome.in

Inside-out patch: The patched membrane is excised with the intracellular surface exposed to the bath solution, allowing for the study of channel modulation by intracellular molecules.

Outside-out patch: The patch is excised with the extracellular surface exposed, ideal for studying the effects of extracellularly applied agents.

TechniqueApplication in Adenosine/AMP ResearchKey Findings
Patch Clamp Studying the effects of adenosine and AMP on specific ion channels.Adenosine elicits potassium currents in superior colliculus neurons. youtube.com Adenosine analogs inhibit TRPV1 channel currents. cyagen.com
Dynamic Clamp Investigating the integrated effects of adenosine/AMP-mediated changes in multiple ion currents on the overall cellular excitability and action potential shape.Allows for the study of how modulation of specific currents by purinergic signaling can alter the action potential. nih.govwikipedia.org

Preclinical in vivo Research Models (non-human)

Preclinical in vivo models are indispensable for evaluating the physiological and pathological effects of novel compounds in a whole-organism context. These models allow for the assessment of a compound's efficacy, pharmacokinetics, and potential toxicity before consideration for human trials.

Xenograft and Orthotopic Tumor Models

Xenograft and orthotopic tumor models are widely used in preclinical cancer research to assess the anti-tumor activity of new therapeutic agents.

Xenograft models involve the transplantation of human-derived cancer cells into immunodeficient mice. The most common approach is the subcutaneous xenograft model, where tumor cells are injected under the skin, allowing for easy monitoring of tumor growth.

Orthotopic models , in contrast, involve implanting tumor cells into the corresponding organ from which the cancer originated. This approach creates a more clinically relevant tumor microenvironment, which can influence tumor growth, metastasis, and response to therapy. For instance, a human pancreatic cancer cell line would be implanted in the pancreas of the mouse model. Orthotopic models are considered to have higher predictive value for clinical outcomes.

While direct studies on 5'-Adenylic acid, 8-chloro- in these models are not extensively documented in the provided search results, research on structurally related compounds provides a strong rationale for their use. For example, 8-chloro-cAMP, a related cyclic nucleotide, has been shown to inhibit the growth of human colon cancer cells. Studies on the pharmacology of 8-chloro-adenosine in mice have also been conducted, demonstrating its metabolic fate and the accumulation of its active triphosphate form in cells. These findings suggest that xenograft and orthotopic models would be valuable for assessing the in vivo anti-cancer potential of 5'-Adenylic acid, 8-chloro-.

Model TypeDescriptionAdvantages for Studying 5'-Adenylic acid, 8-chloro-
Xenograft Human tumor cells are implanted subcutaneously in immunodeficient mice.Allows for rapid and straightforward evaluation of anti-tumor efficacy.
Orthotopic Human tumor cells are implanted in the corresponding organ of origin in mice.Provides a more clinically relevant tumor microenvironment and allows for the study of metastasis.

Genetically Modified Animal Models (e.g., AMPD3 deficient mice) for Metabolic Studies

Genetically modified animal models, particularly knockout mice, are powerful tools for investigating the function of specific genes and their role in metabolic pathways. By deleting a specific gene, researchers can observe the resulting physiological and biochemical changes, thereby elucidating the gene's function.

AMPD3 deficient mice are a relevant model for studying the metabolic effects of altered AMP metabolism. The AMPD3 gene encodes the erythrocyte-specific isoform of AMP deaminase, an enzyme that catalyzes the conversion of AMP to inosine (B1671953) monophosphate (IMP). Deficiency in this enzyme leads to an accumulation of AMP and subsequently ATP in red blood cells.

Studies using Ampd3 knockout mice have revealed interesting phenotypes. These mice exhibit increased levels of ATP in their erythrocytes. This alteration in erythrocyte metabolism has been shown to have systemic effects, including a reduction in naive T-cell populations in the peripheral blood, which is thought to be caused by the elevated ATP released from red blood cells. cyagen.com Overexpression of AMPD3 in muscle cells, conversely, has been shown to alter the metabolic phenotype to one that resembles atrophic muscle, with decreased mitochondrial protein synthesis and changes in metabolites related to purine, BCAA, and glycolysis pathways.

These models are therefore highly valuable for dissecting the metabolic consequences of modulating AMP levels and the activity of related enzymes, providing a platform to investigate the systemic and cellular effects of compounds like 5'-Adenylic acid, 8-chloro- that may interact with these pathways.

Genetically Modified ModelGene FunctionKey Phenotypes and Research Applications
AMPD3 deficient mice Encodes the erythrocyte isoform of AMP deaminase, which converts AMP to IMP.Increased erythrocyte ATP levels; reduction of naive T-cells in peripheral blood. Used to study the systemic effects of altered purine metabolism.

Future Directions in Research of 5 Adenylic Acid, 8 Chloro

Identification of Novel Molecular Targets and Off-Target Effects

Future research will likely focus on a more precise delineation of the molecular targets of 8-Cl-AMP and its phosphorylated derivatives. While the activation of the p38 mitogen-activated protein kinase (MAPK) and AMP-activated protein kinase (AMPK) pathways has been identified as a significant downstream effect of 8-chloro-adenosine, the direct molecular interactions leading to these activations warrant further investigation. nih.govmdpi.com Elucidating the complete interactome of 8-Cl-AMP and its metabolites will be crucial for a comprehensive understanding of its cellular effects.

A significant area of future inquiry will be the systematic identification and characterization of off-target effects. While some hormonal modulations, such as a parathyroid hormone-like effect and increases in luteinizing hormone and 17-hydroxyprogesterone, have been observed in clinical studies of 8-chloro-cAMP, the specific contributions of 8-Cl-AMP to these effects are not yet fully understood. nih.gov Furthermore, studies have shown that 8-chloro-adenosine is not a selective inhibitor of the RNA editing enzyme ADAR (adenosine deaminase acting on RNA), highlighting the potential for broader, unintended cellular impacts that need to be systematically explored. mdpi.com Understanding these off-target interactions is paramount for the development of more specific therapeutic agents and for accurately interpreting experimental results where 8-Cl-AMP is used as a biochemical tool.

Integration of Omics Data (e.g., Proteomics, Transcriptomics) for Systems-Level Understanding

Proteomic studies will be equally critical in mapping the global changes in protein expression and post-translational modifications following treatment with 8-Cl-AMP. While specific proteomics data for 8-Cl-AMP is currently limited, such studies would provide a direct readout of the functional consequences of the compound's activity. By identifying differentially expressed or modified proteins, researchers can uncover novel signaling pathways and cellular processes affected by 8-Cl-AMP, leading to a more holistic view of its mechanism of action.

Exploration of Synergistic Molecular Interactions with Other Biochemical Modulators

A promising avenue for future research lies in the exploration of synergistic interactions between 8-Cl-AMP and other biochemical modulators. Preclinical studies have already demonstrated the potential for synergy with conventional chemotherapeutic agents. For instance, 8-chloro-cAMP has been shown to synergistically enhance the growth-inhibitory and apoptotic effects of paclitaxel (B517696) and cisplatin (B142131) in various cancer cell lines. scispace.com A similar cooperative effect was observed with the taxane docetaxel and the platinum derivative carboplatin. scispace.com

Furthermore, a more than additive growth inhibitory effect was observed when 8-chloro-cAMP was combined with the anti-epidermal growth factor receptor (EGFR) monoclonal antibody 528. nih.gov The proposed mechanism for this synergy involves a dual blockade of the protein kinase A (PKA) and EGFR tyrosine kinase pathways. nih.gov Future studies should aim to elucidate the precise molecular mechanisms underlying these synergistic interactions, with a focus on the role of 8-Cl-AMP. Understanding these interactions at a molecular level will be key to designing rational combination therapies with enhanced efficacy.

Below is a table summarizing key findings from studies on the synergistic effects of 8-chloro-cAMP:

Interacting AgentEffectObserved OutcomeProposed Mechanism
PaclitaxelSynergisticIncreased growth inhibition and apoptosisEnhanced apoptotic signaling
CisplatinSynergisticIncreased growth inhibition and apoptosisEnhanced apoptotic signaling
mAb 528 (anti-EGFR)More than additiveIncreased growth inhibitionDual blockade of PKA and EGFR pathways

Development of Advanced Analogues with Enhanced Specificity or Modified Metabolic Profiles

The development of advanced analogues of 8-Cl-AMP with improved pharmacological properties represents a significant area for future research. The existing body of work on other 8-halogenated adenosine (B11128) derivatives, such as 8-bromo-cAMP, and PKA I-selective analogues like 8-PIP-cAMP and 8-HA-cAMP, provides a foundation for understanding the structure-activity relationships of this class of compounds. nih.gov

Future synthetic efforts could focus on modifications at the 8-position and other sites of the purine (B94841) ring or the ribose moiety to enhance specificity for particular molecular targets, thereby minimizing off-target effects. Additionally, the development of analogues with modified metabolic profiles could lead to compounds with improved stability, bioavailability, and cellular uptake. For instance, creating analogues that are more or less susceptible to dephosphorylation or further phosphorylation could allow for a more controlled release of the active species within the cell. The synthesis of 8-substituted adenosine analogues has been explored, and these methodologies can be adapted to create a new generation of 8-Cl-AMP derivatives with tailored properties. acs.orgnih.gov

Application as a Biochemical Tool in Unexplored Signaling Pathways and Cellular Processes

Beyond its therapeutic potential, 8-Cl-AMP and its derivatives can serve as valuable biochemical tools for dissecting cellular signaling pathways. Its known effects on the cAMP/PKA, p38 MAPK, and AMPK pathways already make it a useful probe for studying these well-characterized signaling cascades. nih.govmdpi.comnih.gov However, its application in less-explored areas of cell biology holds significant promise.

Future research could utilize 8-Cl-AMP to investigate its effects on a wider range of cellular processes, such as autophagy, cellular metabolism, and cytoskeletal dynamics. For example, the metabolite 8-chloro-adenosine has been shown to interfere with actin polymerization. By carefully designing experiments and employing advanced imaging and biochemical techniques, researchers can use 8-Cl-AMP to uncover novel regulatory mechanisms and crosstalk between different signaling pathways. This will not only expand our fundamental knowledge of cell biology but may also reveal new therapeutic targets and strategies.

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing 8-chloro-5'-adenylic acid with high purity?

  • Methodological Answer : Optimize reaction conditions (temperature, pH, solvent polarity) to favor nucleophilic substitution at the 8-position of adenosine. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Purify the product using ion-exchange chromatography or recrystallization in a polar aprotic solvent. Ensure detailed documentation of solvent ratios, reaction times, and purification steps to enable reproducibility .

Q. Which analytical techniques are most reliable for structural confirmation of 8-chloro-5'-adenylic acid?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H, ¹³C, and ³¹P) to verify substitution patterns and phosphate group integrity.
  • Mass spectrometry (MS) (e.g., ESI-TOF) to confirm molecular weight.
  • HPLC with UV detection (λ = 260 nm) to assess purity.
    Cross-reference spectral data with published adenosine derivatives to validate assignments .

Q. How should 8-chloro-5'-adenylic acid be stored to minimize degradation?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Avoid exposure to moisture or oxidizing agents, which may hydrolyze the phosphate ester or dechlorinate the molecule. Periodically assess stability via HPLC; degradation is indicated by new peaks or baseline shifts .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings in the compound’s enzymatic inhibition profiles across studies?

  • Methodological Answer :

Control for experimental variables : Ensure consistent buffer composition (e.g., Mg²⁺ concentration for kinase assays) and substrate/enzyme ratios.

Validate assay specificity : Use knockout cell lines or competitive inhibitors to rule off-target effects.

Meta-analysis : Compare datasets using standardized metrics (e.g., IC₅₀ normalization) and assess study design biases (e.g., cell type differences) .

Q. What in vitro systems are optimal for studying the compound’s interaction with RNA polymerases?

  • Methodological Answer :

  • Nuclear extract assays : Prepare mammalian nuclear extracts (e.g., HeLa cells) to study transcription inhibition in a cell-free system. Optimize reaction conditions using adenovirus major late promoter templates as positive controls .
  • Single-molecule FRET : Track real-time conformational changes in polymerase complexes upon compound binding .

Q. How can cytotoxicity assays be designed to distinguish between on-target and off-target effects of 8-chloro-5'-adenylic acid?

  • Methodological Answer :

  • Dose-response profiling : Compare cytotoxicity in wild-type vs. target-knockout cell lines.
  • Pathway-specific reporters : Use luciferase-based transcriptional reporters to monitor downstream effects of adenosine receptor modulation.
  • Metabolomic profiling : Identify shifts in ATP/ADP ratios or purine salvage pathways via LC-MS .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing dose-dependent inhibition data?

  • Methodological Answer :

  • Fit dose-response curves using nonlinear regression (e.g., Hill equation) with software like GraphPad Prism.
  • Report 95% confidence intervals for IC₅₀ values and use ANOVA for cross-study comparisons.
  • Include raw datasets as supplementary materials to facilitate meta-analyses .

Q. How should researchers address batch-to-batch variability in compound activity?

  • Methodological Answer :

  • Quality control : Mandate ≥95% purity (via HPLC) and NMR validation for each batch .
  • Bioactivity normalization : Include internal controls (e.g., a reference inhibitor) in each experiment.
  • Documentation : Log synthesis dates, storage conditions, and solvent history in metadata .

Safety & Compliance

Q. What precautions are essential when handling 8-chloro-5'-adenylic acid in biochemical assays?

  • Methodological Answer :

  • Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact.
  • Neutralize waste with 10% sodium bicarbonate before disposal.
  • Monitor for decomposition byproducts (e.g., chloride ions via ion chromatography) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.